Cas no 1094944-03-2 (2-bromo-N-ethyl-N,3-dimethylbutanamide)

1094944-03-2 structure
Productnaam:2-bromo-N-ethyl-N,3-dimethylbutanamide
CAS-nummer:1094944-03-2
MF:C8H16BrNO
MW:222.122741699219
MDL:MFCD11622877
CID:5238431
2-bromo-N-ethyl-N,3-dimethylbutanamide Chemische en fysische eigenschappen
Naam en identificatie
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- Butanamide, 2-bromo-N-ethyl-N,3-dimethyl-
- 2-bromo-N-ethyl-N,3-dimethylbutanamide
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- MDL: MFCD11622877
- Inchi: 1S/C8H16BrNO/c1-5-10(4)8(11)7(9)6(2)3/h6-7H,5H2,1-4H3
- InChI-sleutel: MBNZHRCMROEFQD-UHFFFAOYSA-N
- LACHT: C(N(CC)C)(=O)C(Br)C(C)C
2-bromo-N-ethyl-N,3-dimethylbutanamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313881-10.0g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 10.0g |
$1623.0 | 2023-02-26 | ||
Enamine | EN300-313881-1.0g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 1.0g |
$492.0 | 2023-02-26 | ||
Enamine | EN300-313881-5g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 5g |
$1291.0 | 2023-09-05 | ||
Enamine | EN300-313881-1g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 1g |
$492.0 | 2023-09-05 | ||
Enamine | EN300-313881-2.5g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 2.5g |
$1020.0 | 2023-09-05 | ||
Enamine | EN300-313881-10g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 10g |
$1623.0 | 2023-09-05 | ||
Enamine | EN300-313881-5.0g |
2-bromo-N-ethyl-N,3-dimethylbutanamide |
1094944-03-2 | 5.0g |
$1291.0 | 2023-02-26 |
2-bromo-N-ethyl-N,3-dimethylbutanamide Gerelateerde literatuur
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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